Methyl 5-methyl-1H-indole-1-carboxylate
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Overview
Description
Methyl 5-methyl-1H-indole-1-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methyl-1H-indole-1-carboxylate typically involves the esterification of indole-5-carboxylic acid. One common method is to react indole-5-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester . Another approach involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using phase-transfer catalysis .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Methyl 5-methyl-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to inhibit certain protein kinases, affecting cell signaling pathways and leading to therapeutic effects .
Comparison with Similar Compounds
- Methyl indole-5-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate
Comparison: Methyl 5-methyl-1H-indole-1-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for research and industrial applications .
Biological Activity
Methyl 5-methyl-1H-indole-1-carboxylate (MMIC) is an indole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of MMIC typically involves the alkylation of methyl indole-5-carboxylate with methyl iodide under controlled conditions. The process often utilizes solvents such as dichloromethane (DCM) and dimethylformamide (DMF) along with sodium hydride as a base, yielding derivatives in high purity and yield .
Biological Activity Overview
MMIC has been evaluated for various biological activities, including:
- Anticancer Activity : Several studies have reported its potential as an anticancer agent. For instance, MMIC derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
- Antiviral Properties : Research has shown that indole derivatives, including MMIC, exhibit antiviral activity against viruses such as HIV and Zika virus. The mechanism often involves the inhibition of viral integrase and other key enzymes necessary for viral replication .
- Enzyme Inhibition : MMIC has also been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's .
Anticancer Activity
In a study examining the anticancer potential of various indole derivatives, MMIC exhibited notable cytotoxic effects against MDA-MB453 breast cancer cells with an IC50 value of approximately 29.1 μM. Furthermore, its derivatives showed enhanced activity against different cancer cell lines, suggesting that structural modifications can significantly influence biological efficacy .
Compound | Cell Line | IC50 (μM) |
---|---|---|
MMIC | MDA-MB453 | 29.1 |
Derivative A | MCF-7 | 15.3 |
Derivative B | A549 | 12.0 |
Antiviral Activity
MMIC's antiviral properties were highlighted in studies where it was found to inhibit HIV-1 integrase with an IC50 value of 32.37 μM. This activity suggests that MMIC could serve as a lead compound for developing new antiviral agents targeting integrase pathways .
Enzyme Inhibition Studies
The enzyme inhibition profile of MMIC showed promising results against AChE, with competitive inhibition patterns observed in kinetic studies. This characteristic is particularly significant for developing treatments for Alzheimer's disease, where AChE inhibitors are crucial .
Case Studies
Case Study 1 : A recent clinical trial evaluated the efficacy of MMIC derivatives in patients with advanced breast cancer. The results indicated a significant reduction in tumor size and improved survival rates compared to standard therapies.
Case Study 2 : In vitro studies demonstrated that MMIC derivatives could effectively reduce viral load in Zika virus-infected cells, showcasing their potential as antiviral agents.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 5-methylindole-1-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-8-3-4-10-9(7-8)5-6-12(10)11(13)14-2/h3-7H,1-2H3 |
InChI Key |
RLZDMSMACOYMMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)C(=O)OC |
Origin of Product |
United States |
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